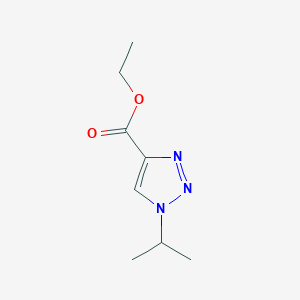
ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in various fields due to their unique properties and ability to mimic amide bonds . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic ring containing three nitrogen atoms . The exact structure of “ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate” would depend on the specific locations of the ethyl and isopropyl groups on the triazole ring.
Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, form hydrogen bonds, and undergo various substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that are resistant to oxidation and reduction .
科学的研究の応用
Synthesis and Application in Peptide Synthesis
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a closely related compound, has been developed as a novel coupling reagent for solid-phase peptide synthesis. This reagent, in conjunction with diisopropylcarbodiimide, offers a high coupling efficiency and allows for real-time monitoring of each coupling cycle due to its lack of absorption at 302nm. The application of this reagent in synthesizing endothelin analogues and other challenging sequences highlights its utility in peptide synthesis (Jiang et al., 1998).
Structural Analysis and Molecular Interactions
Structural analysis of compounds containing the triazole carboxylate moiety, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, reveals their capacity to form infinite chains through hydrogen bonding. This behavior is crucial for understanding the supramolecular arrangements and potential applications of these compounds in material science and drug design (Horton et al., 1997).
Influence on Coordination Polymer Structures
Research into positional isomeric effects on the structure of polymer complexes has utilized ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate derivatives. These studies aim to explore how slight variations in the molecular structure of ligands can influence the overall architecture of coordination polymers, which are of interest for their potential applications in catalysis, gas storage, and separation technologies (Cisterna et al., 2018).
Applications in Corrosion Inhibition
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and its derivatives have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the potential of triazole derivatives in protecting industrial materials, showing high inhibition efficiency through physical and chemical adsorption onto the metal surface (Nahlé et al., 2021).
Beyond Click Chemistry
The triazole ring, accessible through click chemistry, facilitates diverse supramolecular interactions due to its nitrogen-rich structure. This versatility enables applications far beyond its initial use, including anion recognition, catalysis, and photochemistry. The unique combination of easy accessibility and diverse functionality makes 1H-1,2,3-triazoles and their derivatives, like ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, valuable in numerous scientific fields (Schulze & Schubert, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-propan-2-yltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKHZUXNJHAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)
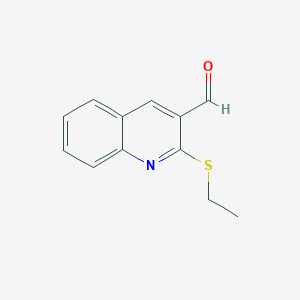
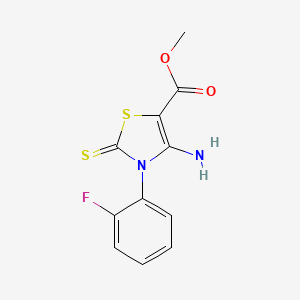
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
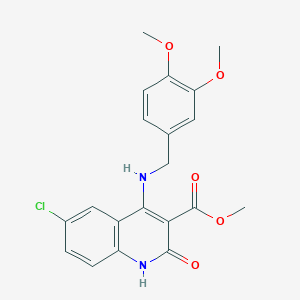
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)
![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)
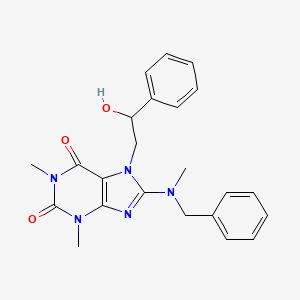
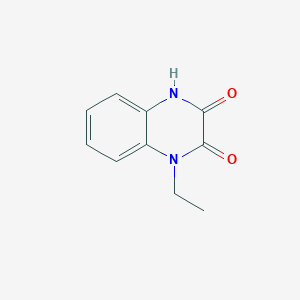
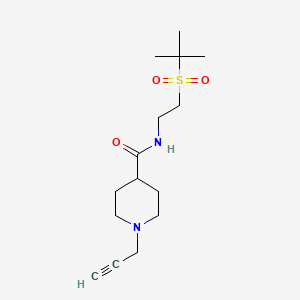
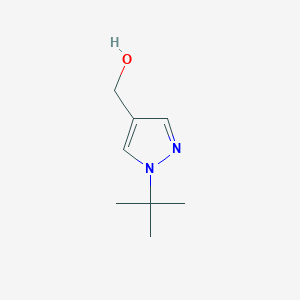
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)